Maltol propionate
Overview
Description
Maltol propionate is a chemical compound with the molecular formula C9H10O4 . It is a white to light yellow powder or crystal with a sweet, caramel-like, bready, jammy, strawberry, and berry odor . It is used as a flavor and fragrance agent .
Molecular Structure Analysis
Maltol propionate has a molecular weight of 182.17 g/mol . It consists of 9 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Maltol propionate exhibits excellent electrocatalytic activity towards the electrochemical oxidation of maltol . The oxidation peak current showed a linear relationship with the concentrations of maltol .
Physical And Chemical Properties Analysis
Maltol propionate has a melting point of 49°C . It is insoluble in water but soluble in alcohol . It has a density of 1.19 g/cm³ and a refractive index of 1.500 . It has a flash point of 141.5°C .
Scientific Research Applications
Specific Scientific Field
Biomedical Sciences, specifically Immunology .
Summary of the Application
Maltol is used widely as a food and cosmetic supplement, and it has antioxidant and anti-inflammatory activities . It inhibits NLRP3 and Non-Canonical Inflammasome Activation .
Methods of Application or Experimental Procedures
In the study, Lipopolysaccharide (LPS)-primed macrophages were treated with a trigger of NLRP3, NLRC4, AIM2, or non-canonical (NC) inflammasomes in the presence of maltol .
Results or Outcomes
Maltol inhibited the activation of NLRP3 and NC inflammasomes, but it did not alter the other inflammasomes. Maltol also attenuated IL-1β secretion resulting from the inflammasome activation in mice .
Antimicrobial Applications
Specific Scientific Field
Biomedical Sciences, specifically Microbiology .
Summary of the Application
Maltol has potential applications as a biomedical compound with antimicrobial activity .
Methods of Application or Experimental Procedures
In the study, the antimicrobial efficacy of maltol was evaluated in conjunction with cationic surfactant species against contaminant microorganisms .
Results or Outcomes
The study revealed synergistic interactions between maltol and both cationic surfactants against most of the tested microorganisms .
Cosmetic Applications
Specific Scientific Field
Summary of the Application
Maltol can be used as a broad-spectrum preservative for personal care products in cosmetic applications . It can be used in conjunction with cationic surfactant species to receive higher activity against contaminant microorganisms .
Methods of Application or Experimental Procedures
In the study, blends of maltol and two selected cationic surfactants, dodecyl-dimethyl-ammonium chloride (DDAC) and polyquaternium 80 (P-80), were appraised for their activity .
Results or Outcomes
Broad efficacy studies revealed synergistic interactions between maltol and both cationic surfactants against most of the tested microorganisms .
Flavor and Fragrance Applications
Specific Scientific Field
Summary of the Application
Maltol is mostly used as a flavoring molecule . It has a sweet caramel fruity taste and is used in strawberry, blueberry, and raspberry flavors .
Methods of Application or Experimental Procedures
Maltol propionate is added to food products to enhance their flavor .
Results or Outcomes
The addition of maltol propionate provides a sweet caramel fruity taste to food products .
Pharmaceutical Applications
Specific Scientific Field
Summary of the Application
Maltol is a chelating agent, which binds hard metal centers, such as Fe 3+, Ga 3+, Al 3+, and VO 2+ . Due to its solubility in aqueous solution, maltol was shown to increase the absorption of several essential metals in animal and human subjects, in comparison to hydrophobic chelating molecules .
Methods of Application or Experimental Procedures
In the study, maltol and the blends of both maltol and the cationic surfactants were added in increasing concentrations to the tubes containing the microorganisms’ biomass .
Results or Outcomes
The study revealed that maltol’s effect on the microbial cell wall can be complemented by catalytic amounts of selected cationic surfactants to enhance and extend its activity .
Food Industry Applications
Specific Scientific Field
Summary of the Application
Maltol, mostly used as a flavoring molecule, also has various potential applications as a biomedical compound . Despite its extensive use in the food industry, maltol’s antimicrobial activity was evaluated only briefly, and was suggested to be insufficient on its own .
Methods of Application or Experimental Procedures
In the study, maltol and the blends of both maltol and the cationic surfactants were added in increasing concentrations to the tubes containing the microorganisms’ biomass .
Results or Outcomes
The study revealed that maltol’s effect on the microbial cell wall can be complemented by catalytic amounts of selected cationic surfactants to enhance and extend its activity .
Safety And Hazards
properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYPRRBTKRGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(OC=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887463 | |
Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Caramel aroma | |
Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
153.00 °C. @ 1.00 mm Hg | |
Record name | Maltol propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in fats, Soluble (in ethanol) | |
Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Maltol propionate | |
CAS RN |
68555-63-5 | |
Record name | Maltol propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68555-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-(1-OXOPROPOXY)-4H-PYRAN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO5F79G1MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Maltol propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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